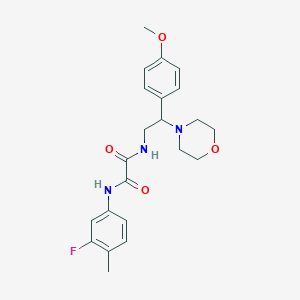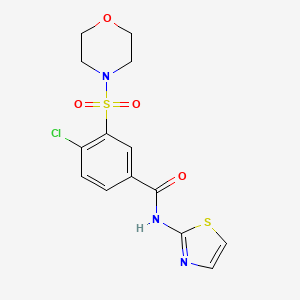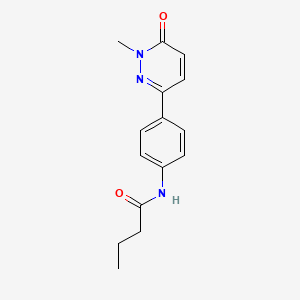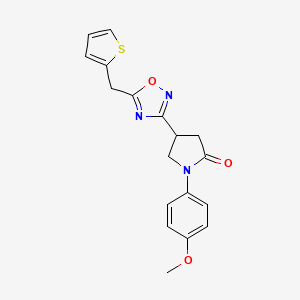![molecular formula C18H11ClN2O4 B2426174 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-32-0](/img/structure/B2426174.png)
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound widely used in medicinal chemistry due to its diverse biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique is also used to determine the crystal structure .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have been shown to selectively interact with nucleic acids, enzymes, and globular proteins . They can undergo a variety of chemical reactions, but the specifics would depend on the exact structure and conditions .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one and its derivatives have been widely studied for their potential antibacterial and antifungal activities. Research has shown that oxadiazole derivatives containing 2H-chromen-2-one moiety exhibit promising antibacterial and antifungal effects. The compounds were synthesized using specific precursors and characterized through various spectroscopic methods before being screened for their microbial inhibitory capabilities (Mahesh et al., 2022).
Antimicrobial Properties
Oxadiazoles and chromenes, as heterocyclic compounds, are known for their important pharmacological properties, including antimicrobial activities. Studies have indicated the synthesis and characterization of various derivatives of these compounds, revealing significant antimicrobial properties, thereby highlighting their potential in developing new therapeutic agents (Baliyan, 2018).
Molecular Docking and Structure-Activity Relationship
Research involving microwave-assisted synthesis of derivatives showed that these compounds have notable antimicrobial activity. Further in-depth molecular docking studies for the inhibition of DNA gyrase enzyme provided valuable insights, correlating the in vitro antimicrobial studies and suggesting these compounds as potent inhibitors of DNA gyrase (Ashok et al., 2016).
Antibacterial Evaluation of Novel Molecules
New molecules derived from coumarin, 1,3,4-oxadiazole, and acetamide were synthesized and evaluated for their antibacterial potential against various bacterial strains. The structural elucidation and antibacterial evaluation demonstrated the significant biological potential of these compounds, offering moderate to excellent antibacterial properties (Rasool et al., 2016).
Mecanismo De Acción
The mechanism of action of similar compounds, particularly 1,3,4-oxadiazole derivatives, involves the inhibition of various enzymes and proteins that contribute to cell proliferation . They have been found to target enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O4/c1-23-13-5-2-10(3-6-13)16-20-17(25-21-16)14-9-11-8-12(19)4-7-15(11)24-18(14)22/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMCYUABXELTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide](/img/structure/B2426091.png)
![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2426095.png)


![1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B2426101.png)
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol](/img/structure/B2426102.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2426104.png)


![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)

